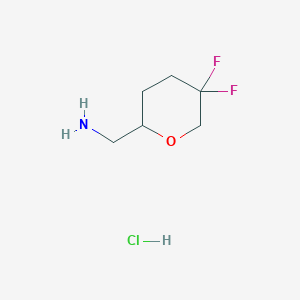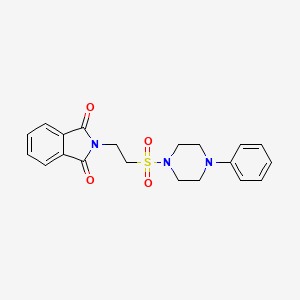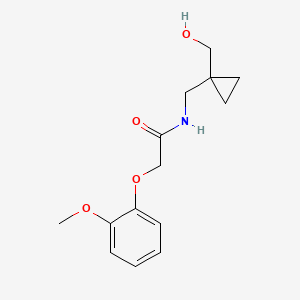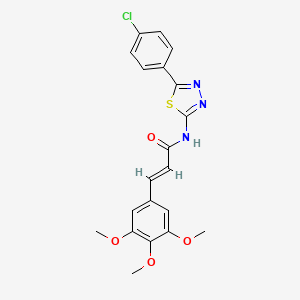
(5,5-Difluorooxan-2-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5,5-Difluorooxan-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2138228-63-2 . It has a molecular weight of 187.62 . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11F2NO.ClH/c7-6(8)2-1-5(3-9)10-4-6;/h5H,1-4,9H2;1H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Biased Agonists in Antidepressants
The synthesis of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, acting as "biased agonists" of serotonin 5-HT1A receptors, suggests potential antidepressant applications. These compounds, including (5,5-Difluorooxan-2-yl)methanamine hydrochloride, showed high 5-HT1A receptor affinity and selectivity. They also displayed antidepressant-like activity, suggesting a promising direction for drug development in treating depression (Sniecikowska et al., 2019).
Photocytotoxicity in Cancer Treatment
Iron(III) complexes containing similar methanamine derivatives were studied for their photocytotoxic properties. These complexes showed significant potential in generating reactive oxygen species under red light, suggesting their use in photodynamic therapy for cancer treatment (Basu et al., 2014).
Antimicrobial and Anticancer Properties
The synthesis of Schiff base rare earth metal complexes, including 1-(furan-2-yl)methanamine condensed with various derivatives, indicated potential antimicrobial and anticancer properties. These metal complexes, structurally similar to this compound, showed efficacy in biological assays, highlighting their potential in treating infections and cancer (Preethi et al., 2021).
Anticancer Activity of Palladium and Platinum Complexes
Palladium (Pd)II and platinum (Pt)II complexes based on R-(phenyl)methanamine, structurally related to this compound, demonstrated significant anticancer activity. These complexes showed DNA-binding affinity and selective toxicity against various human cancerous cell lines, suggesting their potential in cancer therapy (Mbugua et al., 2020).
Methane Monooxygenase Mimics
Diiron(III) complexes, involving bis(pyridin-2-ylmethyl)amine, a compound structurally similar to this compound, were studied as functional models for methane monooxygenases. These complexes were effective in the selective hydroxylation of alkanes, indicating their potential application in industrial catalysis (Sankaralingam & Palaniandavar, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(5,5-difluorooxan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-5(3-9)10-4-6;/h5H,1-4,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPNUIDVPWSBAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1CN)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138228-63-2 |
Source


|
| Record name | 1-(5,5-difluorooxan-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2359278.png)
![2-({2-[(2-Furylmethyl)amino]acetyl}amino)benzenecarboxamide](/img/structure/B2359280.png)



![7-Chloro-1-(3-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2359284.png)
![N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2359285.png)
![N,1-bis(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2359287.png)
![N-(4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2359289.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2359290.png)

![(4-Methyl-3-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2359295.png)

